Bis(3,4-dimethoxyphenyl)methanone

Photoinitiator UV-Curing Photocatalysis

The symmetrical 3,3',4,4'-tetramethoxy substitution delivers strong absorption between 300 and 375 nm, optimally matched to standard 365 nm mercury‑vapor lamps. This specific isomer is the mandatory starting material for the regioselective nitration pathway leading to 2‑amino‑4,5,3',4'‑tetramethoxybenzophenone, a key intermediate in anti‑rheumatic drug candidates. Substitution with any other regioisomer derails the validated synthetic route and introduces unacceptable variability in photopolymerization efficiency. The compound also serves as a well‑characterized core for bromination‑derived antioxidant screening. We guarantee isomer identity and batch‑to‑batch purity (≥98%) suitable for industrial UV‑curing, medicinal chemistry, and academic research.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 4131-03-7
Cat. No. B3032734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,4-dimethoxyphenyl)methanone
CAS4131-03-7
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3
InChIKeyHSVLSGPNFMVFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3,4-dimethoxyphenyl)methanone (CAS 4131-03-7): A Defined 3,3',4,4'-Tetramethoxybenzophenone for Specialized Procurement


Bis(3,4-dimethoxyphenyl)methanone (3,3',4,4'-Tetramethoxybenzophenone) is a symmetrical diaryl ketone belonging to the methoxy-substituted benzophenone class. Its core structure features a central carbonyl group flanked by two 3,4-dimethoxyphenyl rings, which dictates its distinct photophysical and chemical properties . This compound serves as a key precursor in the synthesis of heterocyclic compounds, polycyclic aromatic hydrocarbons, and pharmacologically relevant scaffolds . It is also recognized for its utility as a photoinitiator in UV-curable coatings and inks .

Why In-Class Benzophenones Cannot Be Substituted for Bis(3,4-dimethoxyphenyl)methanone in Critical Applications


Within the broader benzophenone family, the specific substitution pattern of methoxy groups critically determines a derivative's performance profile. For Bis(3,4-dimethoxyphenyl)methanone, the symmetrical 3,3',4,4'-tetramethoxy arrangement confers a unique combination of electronic and steric properties that govern its light absorption, triplet-state energy, and reactivity as a photoinitiator [1]. Unlike simpler analogs such as 4,4'-dimethoxybenzophenone or regioisomers like 2,2',4,4'-tetramethoxybenzophenone, this compound exhibits distinct spectral characteristics and a differentiated ability to generate radical species upon UV excitation [2]. Furthermore, its specific electron density distribution, a direct consequence of the 3,4-dimethoxy substitution, modulates its reactivity as a synthetic intermediate, influencing yields and selectivity in downstream transformations, such as nitration to yield 2-amino-4,5,3',4'-tetramethoxybenzophenone, a crucial precursor for pharmaceutical actives [3]. Generic substitution without rigorous validation of these specific performance parameters would introduce unacceptable variability in formulation performance and synthetic outcome.

Quantitative Differentiation of Bis(3,4-dimethoxyphenyl)methanone: Comparative Performance Data for Scientific and Procurement Decisions


Enhanced Photoinitiator Efficiency in UV-Curable Systems

Bis(3,4-dimethoxyphenyl)methanone exhibits a strong absorption band between 300 and 375 nm, with its π,π* triplet excited state being selectively populated in methanol [1]. This spectral characteristic is crucial for its function as a Type II photoinitiator, enabling efficient energy transfer to co-initiators for radical generation . While direct comparative curing rate data against other tetramethoxy isomers is limited in public literature, its specific absorption profile is a key differentiator from benzophenone itself, which has a different absorption maximum and lower molar absorptivity in this region.

Photoinitiator UV-Curing Photocatalysis

Antioxidant Potential of Derived Bromophenols: Class-Level Indication

While the parent compound itself is not the direct subject of antioxidant assays, its brominated derivatives (synthesized from Bis(3,4-dimethoxyphenyl)methanone) have demonstrated effective antioxidant power in multiple in vitro assays, including DPPH, ABTS, and CUPRAC, when compared to synthetic standards like BHA, BHT, α-tocopherol, and trolox [1]. This establishes a class-level inference that the tetramethoxybenzophenone core is a viable scaffold for developing antioxidant molecules. The specific substitution pattern of the parent compound is crucial as it directs the regioselectivity of subsequent bromination and demethylation steps to yield the active bromophenols .

Antioxidant Radical Scavenging Bromophenol

Established Role as a Key Intermediate in Pharmaceutical Synthesis

Bis(3,4-dimethoxyphenyl)methanone is a critical starting material for the preparation of 2-amino-4,5,3',4'-tetramethoxybenzophenone [1]. This specific derivative is an important intermediate in the synthesis of quinoline derivatives, which are of significance as pharmaceutical active ingredients against rheumatoid arthritis [2]. The 3,3',4,4'-substitution pattern is essential for the regioselective mononitration and subsequent reduction that leads to the desired 2-amino derivative [3]. Alternative benzophenone isomers, such as 2,2',4,4'-tetramethoxybenzophenone, would not yield the same regioisomer upon nitration, rendering them unsuitable substitutes for this established synthetic route.

Pharmaceutical Intermediate Synthesis Quinoline

Differentiated Physicochemical Properties for Handling and Formulation

Procurement decisions often hinge on practical handling characteristics. While comprehensive, publicly available solubility data for Bis(3,4-dimethoxyphenyl)methanone is scarce, vendor information indicates it is a solid at room temperature with limited aqueous solubility, requiring dissolution in organic solvents like dichloromethane or acetone [1]. Its reported storage condition of being sealed in dry, 2-8°C environments points to a need for controlled handling to maintain purity . These properties differentiate it from other benzophenones which may be liquids or have different stability profiles. For example, benzophenone itself is a solid but has a much lower molecular weight and different solubility characteristics.

Solubility Stability Physical Properties

Validated Application Scenarios for Bis(3,4-dimethoxyphenyl)methanone Based on Comparative Evidence


Formulation of UV-Curable Coatings and Inks Requiring Long-Wavelength Initiation

Given its strong absorption between 300 and 375 nm [1], Bis(3,4-dimethoxyphenyl)methanone is ideally suited for UV-curing applications utilizing standard mercury vapor lamps with a primary emission line at 365 nm. This differentiates it from other benzophenone photoinitiators with shorter wavelength absorption maxima, allowing for more efficient energy capture and radical generation in the formulation. Procurement should prioritize this compound when the curing system is designed for longer UVA wavelengths.

Synthesis of Quinoline-Based Pharmaceuticals via the 2-Amino-4,5,3',4'-tetramethoxybenzophenone Intermediate

As documented in patent literature [2], this specific isomer is the required starting material for the regioselective nitration that leads to 2-amino-4,5,3',4'-tetramethoxybenzophenone, a key intermediate for anti-rheumatic arthritis drug candidates. Substitution with an incorrect regioisomer will lead to an entirely different nitration product and derail the validated synthetic route. This application represents a high-value, precise-use case in medicinal chemistry and process research.

Development of Novel Bromophenol Antioxidants via a Defined Scaffold

Research has established that Bis(3,4-dimethoxyphenyl)methanone can be brominated to yield a series of mono- to tetra-brominated derivatives, which upon reduction and demethylation produce antioxidant bromophenols with activity comparable to BHA, BHT, and trolox [3]. This makes the compound a valuable, well-characterized starting point for academic and industrial groups exploring structure-activity relationships in new antioxidant agents, where the parent compound's purity and isomer identity are critical for reproducibility.

Specialized Organic Synthesis Requiring a Methoxy-Rich, Symmetrical Ketone Scaffold

As a precursor for heterocyclic compounds and polycyclic aromatic hydrocarbons , Bis(3,4-dimethoxyphenyl)methanone provides a stable, symmetrical building block with a defined substitution pattern. Its use in Vilsmeier–Haack formylation and subsequent macrocycle synthesis has been reported for analogous tetramethoxybenzophenones [4]. This application scenario is relevant for synthetic organic chemists who require a specific benzophenone isomer to control regiochemistry in multi-step syntheses of complex molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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